![molecular formula C15H12N2O2 B14506869 2,4-Dimethyl-7-nitrobenzo[H]quinoline CAS No. 63290-67-5](/img/structure/B14506869.png)
2,4-Dimethyl-7-nitrobenzo[H]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-7-nitrobenzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C15H12N2O2 and is characterized by a benzene ring fused with a pyridine moiety, with methyl and nitro substituents at specific positions on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-nitrobenzo[H]quinoline typically involves the nitration of 2,4-dimethylbenzo[H]quinoline. One common method includes dissolving 2,4-dimethylbenzo[H]quinoline in glacial acetic acid and adding nitric acid dropwise to the solution. The reaction mixture is then stirred at a controlled temperature to ensure complete nitration, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale nitration reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign catalysts and solvent-free conditions, are being explored to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-7-nitrobenzo[H]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 2,4-Dimethyl-7-aminoquinoline.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2,4-Dimethyl-7-nitrobenzo[H]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-nitrobenzo[H]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA replication and repair processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
7-Nitroquinoline: Lacks the methyl groups, affecting its solubility and interaction with biological targets.
2,4-Dimethyl-6-nitroquinoline: Similar structure but with the nitro group at a different position, leading to variations in chemical and biological properties
Uniqueness
2,4-Dimethyl-7-nitrobenzo[H]quinoline is unique due to the specific positioning of its methyl and nitro groups, which influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various applications in research and industry .
Properties
CAS No. |
63290-67-5 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2,4-dimethyl-7-nitrobenzo[h]quinoline |
InChI |
InChI=1S/C15H12N2O2/c1-9-8-10(2)16-15-11(9)6-7-12-13(15)4-3-5-14(12)17(18)19/h3-8H,1-2H3 |
InChI Key |
DGVOPDJFONZWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC3=C2C=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


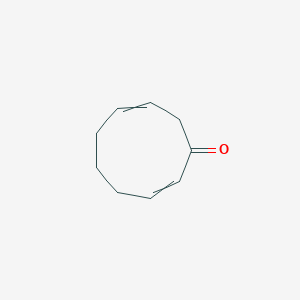
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
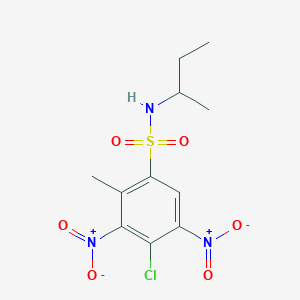
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
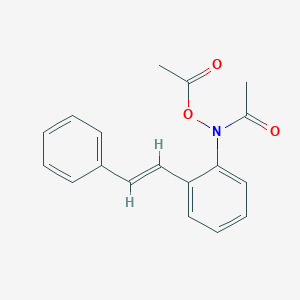
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
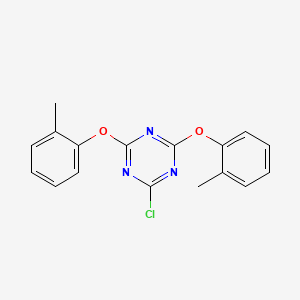
![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
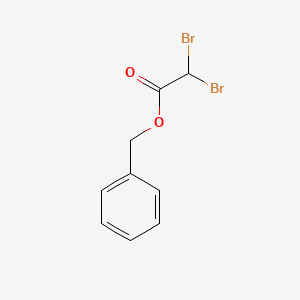


![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
